Site-Specific HSA Binding: Dansyl-L-Glutamate as a Site 1 Marker vs. Site 2 Analogs
Dansyl-L-glutamate (Dns-Glu) is experimentally confirmed to bind selectively to drug site 1 (Sudlow's site I) of human serum albumin (HSA), in contrast to other dansylated amino acids like dansyl-L-phenylalanine and dansyl-L-sarcosine which bind to drug site 2 (Sudlow's site II) [1]. This site-specificity was determined through high-resolution co-crystal structures (PDB ID: 2XSI) [2].
| Evidence Dimension | HSA Binding Site Specificity |
|---|---|
| Target Compound Data | Drug Site 1 (Sudlow's site I) |
| Comparator Or Baseline | Dansyl-L-Phenylalanine, Dansyl-L-Sarcosine: Drug Site 2 (Sudlow's site II) |
| Quantified Difference | Qualitative binary (Site 1 vs. Site 2) |
| Conditions | X-ray crystallography; co-crystallization with recombinant HSA [REFS-1, REFS-2] |
Why This Matters
This provides procurement with a validated, site-specific probe for HSA site 1, ensuring that experiments intended to study site 1 interactions do not yield confounded results from off-target binding to site 2.
- [1] Ryan, A. J., Ghuman, J., Zunszain, P. A., Chung, C. W., & Curry, S. (2011). Structural basis of binding of fluorescent, site-specific dansylated amino acids to human serum albumin. Journal of Structural Biology, 174(1), 84-91. View Source
- [2] RCSB PDB. 2XSI: Human serum albumin complexed with dansyl-L-glutamate and myristic acid. View Source
